(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid is a compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach is the construction of the pyridine ring from a trifluoromethyl-containing building block. Direct introduction of the trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl iodide is also employed .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production. For example, the Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its mild and functional group-tolerant reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to certain receptors or enzymes. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and amino acids. Examples are:
- 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
- (S)-Methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate
Uniqueness
What sets (S)-2-Amino-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid apart is its specific combination of the trifluoromethyl group and the pyridine ring, which imparts unique electronic and steric properties. These properties make it a valuable compound for various applications, particularly in drug development and materials science.
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)5-1-2-6(14-4-5)3-7(13)8(15)16/h1-2,4,7H,3,13H2,(H,15,16)/t7-/m0/s1 |
InChI Key |
PZPJHHBISUXRTK-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(F)(F)F)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
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